molecular formula C8H13N3 B1447601 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1511147-55-9

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

Cat. No.: B1447601
CAS No.: 1511147-55-9
M. Wt: 151.21 g/mol
InChI Key: UJGPGNOWRZXMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is a bicyclic secondary amine featuring a fused imidazole and tetrahydropyridine ring system. The compound is characterized by a methanamine (-CH2NH2) substituent at the 7-position of the tetrahydroimidazopyridine core. Its structural features, such as the basic amine group and bicyclic framework, suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring nitrogen-rich ligands.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h2,4,7H,1,3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGPGNOWRZXMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511147-55-9
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation to Form Imidazo[1,2-a]pyridine Core

  • Reaction of 2-aminopyridine with α-haloketones or trichloroacetone derivatives under reflux in ethanol leads to cyclocondensation forming 2-(dichloromethyl)imidazo[1,2-a]pyridine intermediates.
  • Example: Treatment of 2-aminopyridine with 1,1,3-trichloroacetone in ethanol under reflux for 10 hours yields the dichloromethyl intermediate.

Hydrolysis and Oxidation to Aldehyde and Acid

  • The dichloromethyl intermediate undergoes hydrolysis with calcium carbonate in water under reflux to afford the corresponding imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Oxidation of the aldehyde using oxidizing agents such as oxone produces the imidazo[1,2-a]pyridine-2-carboxylic acid.

Esterification and Reduction to Tetrahydro Derivative

  • Esterification of the carboxylic acid intermediate forms ethyl esters.
  • Catalytic hydrogenation (e.g., using PtO2 under hydrogen atmosphere at 30 psi) reduces the aromatic imidazo[1,2-a]pyridine to the tetrahydroimidazo[1,2-a]pyridine system, yielding ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate.

Conversion to Methanamine Derivative

  • Treatment of the ester with hydrazine hydrate in ethanol under reflux converts it to the carbohydrazide intermediate.
  • Subsequent reduction or amination steps introduce the methanamine group at the 7-position, completing the synthesis of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Cyclocondensation 2-Aminopyridine + 1,1,3-trichloroacetone, EtOH, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyridine Crude, used directly
2 Hydrolysis CaCO3, H2O, reflux 1 h Imidazo[1,2-a]pyridine-2-carbaldehyde ~60%
3 Oxidation Oxone, aqueous medium Imidazo[1,2-a]pyridine-2-carboxylic acid Not specified
4 Esterification Acid + ethanol, acid catalyst Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate Not specified
5 Hydrogenation PtO2, H2 (30 psi), EtOH Tetrahydroimidazo derivative Not specified
6 Amination Hydrazine hydrate, EtOH, reflux Carbohydrazide intermediate Not specified
7 Functionalization Reduction/amination to methanamine This compound High purity yields

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the ring system and substitution pattern.
  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight.
  • Infrared Spectroscopy: Functional group transformations verified by characteristic peaks (e.g., amine, hydrazide, aldehyde, ester carbonyls).
  • Chromatography: Purification by column chromatography and TLC monitoring ensure product purity.

Research Findings and Notes

  • The multi-step synthetic route allows for structural modifications at various positions, enabling the synthesis of derivatives with potential biological activity.
  • The tetrahydroimidazo scaffold is notable for its medicinal chemistry applications, including antimicrobial and receptor-binding activities.
  • Yields vary by step but are generally high for key transformations, with final compounds obtained in high purity suitable for biological evaluation.
  • The compound is corrosive and irritant; proper handling and safety protocols are essential during synthesis.

Summary Table of Preparation Steps and Conditions

Preparation Step Starting Material Reagents/Conditions Key Notes
Cyclocondensation 2-Aminopyridine 1,1,3-Trichloroacetone, EtOH, reflux Forms fused imidazo intermediate
Hydrolysis Dichloromethyl intermediate CaCO3, H2O, reflux Converts to aldehyde
Oxidation Aldehyde Oxone Produces carboxylic acid
Esterification Carboxylic acid Ethanol, acid catalyst Prepares ester for reduction
Hydrogenation Ester PtO2, H2, EtOH Reduces aromatic ring to tetrahydro form
Amination Ester Hydrazine hydrate, EtOH, reflux Forms carbohydrazide intermediate
Final Functionalization Carbohydrazide Reduction/amination Yields methanamine derivative

Chemical Reactions Analysis

Types of Reactions: (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H12N2C_8H_{12}N_2 and a molecular weight of approximately 152.19 g/mol. Its structure features a tetrahydroimidazo[1,2-a]pyridine moiety, which is crucial for its biological activity.

Medicinal Chemistry Applications

The compound has been investigated for its therapeutic potential in several areas:

  • Inhibition of Enzymatic Activity :
    • Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine can inhibit semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in vascular complications associated with diabetes. This inhibition may help in the treatment or prophylaxis of conditions such as insulin-dependent diabetes mellitus and non-insulin-dependent diabetes mellitus .
  • Nephroprotective Effects :
    • A study highlighted the synthesis of pyridazinone derivatives containing the tetrahydroimidazo scaffold, which demonstrated significant nephroprotective effects in models of chronic kidney disease (CKD). These compounds showed promise as TRPC5 inhibitors, potentially providing therapeutic benefits in renal injury .
  • Pharmaceutical Formulations :
    • The compound can be formulated into various pharmaceutical compositions for oral or parenteral administration. Its compatibility with standard excipients makes it suitable for drug development .

Case Study 1: SSAO Inhibition

A study explored the use of tetrahydroimidazo derivatives to inhibit SSAO activity. Results indicated that these compounds could significantly reduce formaldehyde production in diabetic models, suggesting their potential role in managing diabetic complications .

Case Study 2: TRPC5 Inhibition

In another investigation, a series of tetrahydroimidazo derivatives were synthesized and tested for their ability to inhibit TRPC5 channels. The lead compound showed a strong affinity for TRPC5 and was effective in reducing hypertension-induced renal injury in rat models .

Data Table: Summary of Research Applications

Application AreaCompound TypeKey Findings
Enzymatic InhibitionSSAO InhibitorsReduces formaldehyde production; potential treatment for diabetic complications
Nephroprotective EffectsTRPC5 InhibitorsEffective in reducing proteinuria and protecting renal function
Pharmaceutical FormulationsVarious formulationsCompatible with standard excipients for drug delivery

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to neurotransmitter receptors in the brain, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (): Core Structure: Pyrazine (two nitrogen atoms in the six-membered ring) instead of pyridine. This compound is used as a reagent in deuterated form, highlighting its stability in synthetic applications .
  • Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives ():

    • Core Structure : Pyrimidine (two nitrogen atoms in the six-membered ring).
    • Biological Activity : Exhibited potent antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus). The hydrazone substituent likely contributes to metal chelation and membrane disruption .

Substituent-Driven Functional Differences

  • N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine (): Modification: Methylation of the methanamine group (-CH2NHCH3). Impact: Increased lipophilicity and reduced basicity compared to the unmethylated parent compound.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazopyridine-5,6-dicarboxylate (): Modifications: Ester (COOEt), cyano (-CN), and nitrophenyl groups. Impact: The electron-withdrawing nitro and cyano groups enhance reactivity, while ester groups improve solubility. This compound was synthesized for structural studies, with detailed NMR and HRMS data reported .
  • N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide ():

    • Modification : Acetamide (-NHCOCH3) substitution.
    • Impact : Converts the primary amine to a neutral amide, reducing basicity and altering hydrogen-bonding capacity. Such changes could affect target selectivity in biological systems .

Key Research Findings

  • Substituent Effects : The methanamine group in the target compound introduces a primary amine, which may enhance solubility in aqueous environments compared to methylated or acylated derivatives. However, methylation (as in ) could improve blood-brain barrier penetration for CNS applications .
  • Antimicrobial Potential: While the target compound lacks direct activity data, structurally related hydrazone and pyrimidine derivatives show promise against bacterial and fungal pathogens, suggesting that functionalization at the 7-position is critical for efficacy .
  • Synthetic Utility: Derivatives with ester or cyano groups (–9) serve as intermediates in complex syntheses, highlighting the scaffold’s adaptability in organic chemistry .

Biological Activity

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H13N3
  • Molecular Weight : 191.234 g/mol
  • CAS Number : 2176573-13-8

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that tetrahydroimidazo derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) analysis reveals that modifications to the imidazo core can enhance antimicrobial efficacy significantly.

CompoundActivityReference
Compound AEffective against E. coli
Compound BEffective against S. aureus

2. Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. For example, tetrahydroimidazo derivatives have shown promising results in inhibiting cancer cell proliferation in various in vitro studies.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell growth.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0.18590
16070
103040

3. Neurological Effects

The compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative models.

The proposed mechanism involves the modulation of the P2X7 receptor pathway, which is crucial in neuroinflammation and neuronal survival. Compounds targeting this receptor have shown promise in reducing neuroinflammatory markers in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine derivatives?

  • Methodological Answer : A one-pot two-step reaction is frequently used, as demonstrated in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives. Key steps include cyclization under reflux conditions (e.g., in ethanol at 80°C) and subsequent functionalization via coupling reactions (e.g., amide bond formation using HATU/DIPEA in DMF) . Purification typically involves flash column chromatography (e.g., DCM:MeOH gradients) and characterization via 1^1H/13^13C NMR and LC-MS.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueApplicationExample Parameters
1^1H NMRConfirm regiochemistry and proton environmentsδ 7.2–8.5 ppm for aromatic protons
LC-MSVerify molecular weight and purity[M+H]+^+ peaks (e.g., m/z 388.09 for a benzamide derivative)
HRMSValidate exact massMatch calculated vs. observed masses (e.g., ±0.001 Da)

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this scaffold for drug discovery?

  • Methodological Answer : Enantioselective hydrogenation using chiral catalysts (e.g., Ru-based complexes) achieves high enantiomeric excess (ee >90%). Critical factors include:

  • Reaction Conditions : Solvent choice (e.g., EtOAc or toluene), temperature (40–100°C), and additive use (e.g., Et3_3N for deprotonation) .
  • Functional Group Compatibility : Tolerates amines, esters, and halides, enabling downstream modifications (e.g., oxidation to carboxylic acids for bioactive analogs) .

Q. How can researchers resolve contradictions in reaction yields across studies?

  • Methodological Answer :

  • Case Study : Yields for amide coupling (e.g., HATU-mediated reactions) vary from 24–35% due to steric hindrance or side reactions. Mitigation includes:
FactorOptimization Strategy
TemperatureStirring at 0°C to reduce epimerization
SolventAnhydrous DMF to minimize hydrolysis
StoichiometryExcess amine (1.5–2.0 equiv) to drive reaction
  • Statistical Validation : Use triplicate experiments with SEM analysis to confirm reproducibility .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer :

  • Hazard Mitigation :
  • Storage : Under inert gas (N2_2/Ar) in airtight containers (P233/P231) .
  • Personal Protective Equipment (PPE) : Fire-resistant clothing (P283), respirators (P285), and nitrile gloves (P280) .
  • Emergency Response : For spills, use non-sparking tools (P242) and avoid water contact (P223) due to flammability risks (H228) .

Pharmacological and Mechanistic Questions

Q. How does structural modification of this scaffold enhance its bioactivity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer :

  • SAR Insights :
ModificationBiological ImpactExample
Substituent at C-2Increased antibacterial activity (MIC <1 µg/mL)5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives
Sulfonyl groupsImproved kinase inhibition (IC50_{50} <10 nM)Ethylsulfonyl analogs in melanoma studies
  • In Vivo Testing : Use murine models with blinded randomization and Kaplan-Meier survival analysis (p<0.05 significance threshold) .

Q. What mechanistic insights explain its role as a GH99 endo-α-1,2-mannanase inhibitor?

  • Methodological Answer :

  • Binding Studies : X-ray crystallography (PDB: Z0M) reveals hydrogen bonding between the dihydroxy groups of the compound and active-site residues (e.g., Asp189) .
  • Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki_i = 0.5 µM) .

Data and Compliance Considerations

Q. How should environmental hazards (e.g., aquatic toxicity) be addressed in disposal protocols?

  • Methodological Answer :

  • Waste Classification : Classify as H410 (toxic to aquatic life with long-term effects). Use approved incineration (P501) and avoid release into waterways (P273) .
  • Documentation : Maintain SDS records per REACH/EPA guidelines, including LC50_{50} data for Daphnia magna .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.